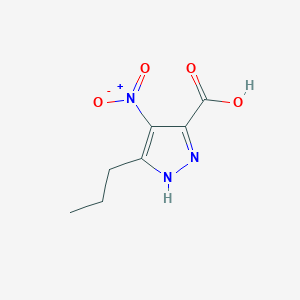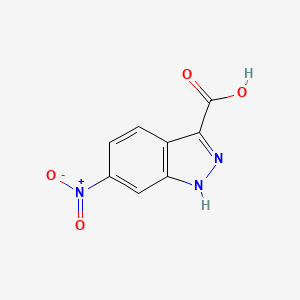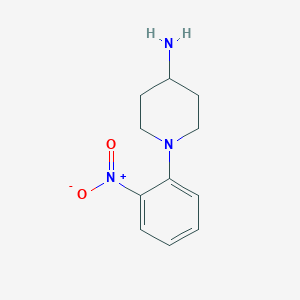![molecular formula C9H16ClNO3 B3023455 Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride CAS No. 1524708-14-2](/img/structure/B3023455.png)
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" is not directly studied in the provided papers. However, the papers do discuss related bicyclic structures and their properties, which can provide insights into the behavior of similar compounds. For instance, the structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate reveals conformational behavior through NMR spectroscopy, which could be analogous to the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various precursors. For example, the synthesis of 7-hydroxy-3, 9-diazabicyclo[3.3.1]nonane starts from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps . This suggests that the synthesis of "this compound" would also require careful planning of the synthetic route to ensure the correct bicyclic framework and functional group placement.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often elucidated using NMR spectroscopy and X-ray diffraction. The conformation of these molecules can vary, with some preferring a chair-chair conformation, as seen in the study of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol . This information is crucial for understanding the three-dimensional arrangement of atoms in "this compound" and predicting its reactivity.
Chemical Reactions Analysis
The chemical reactions involving bicyclic compounds can be complex, as seen in the transformations of methyl (6S)-7-hydroxy-5,5,9,9-tetramethyl-8-oxa-4-thia-1-azabicyclo-[4.3.0]non-2-ene-3-carboxylate . These reactions can include rearrangements, isomerizations, and oxidation-reduction processes. Understanding these reactions for related compounds can provide a basis for predicting the reactivity of "this compound" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, the conformational analysis of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide through NMR spectroscopy and molecular mechanics calculations provides insights into the stability of different conformers . These studies are essential for understanding the behavior of "this compound" under various conditions, such as solubility, boiling point, and reactivity.
Mechanism of Action
properties
IUPAC Name |
methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNZVYDLXVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCC(C1)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)


![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)









![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)